(2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
furan-2-ylprop-2-enamide , belongs to the furan family of organic compounds. Its structure features a furan ring fused to an acrylamide moiety (Figure 1). Furan derivatives have garnered significant interest due to their diverse biological and pharmacological properties .
!Furan Structure
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of furan-2-ylprop-2-enamide. One approach involves the bromination of the methyl group in a precursor compound, followed by conversion to the corresponding phosphonate. Subsequent reactions yield the desired product .
Reaction Conditions::Bromination: The radical bromination of the methyl group is typically carried out using NBS (N-bromosuccinimide) and AIBN (azobisisobutyronitrile) in carbon tetrachloride (CCl4) under reflux.
Phosphonate Formation: Triethyl phosphite reacts with the brominated intermediate to form the corresponding phosphonate.
Desilylation: Tetrabutylammonium fluoride (TBAF) facilitates desilylation to obtain furan-2-ylprop-2-enamide.
Chemical Reactions Analysis
Furan-2-ylprop-2-enamide can participate in various reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes are possible.
Substitution: Substituents can be introduced.
Common Reagents: Specific reagents depend on the desired transformation.
Major Products: These reactions yield diverse products, including derivatives with altered functional groups.
Scientific Research Applications
Chemistry::
Building Block: Furan-2-ylprop-2-enamide serves as a versatile building block for designing novel compounds.
Drug Discovery: Medicinal chemists explore its antibacterial, antifungal, and antiviral properties.
Antimicrobial Activity: Researchers investigate its efficacy against gram-positive and gram-negative bacteria.
Anti-Inflammatory: It exhibits anti-inflammatory effects.
Anticancer Potential: Furan derivatives, including furan-2-ylprop-2-enamide, show promise in cancer research.
Fine Chemicals: It contributes to the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The precise mechanism by which furan-2-ylprop-2-enamide exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While furan-2-ylprop-2-enamide is unique, it shares features with other furan derivatives. Further exploration can reveal its distinct advantages.
Properties
Molecular Formula |
C14H8Cl2N2O2 |
---|---|
Molecular Weight |
307.1 g/mol |
IUPAC Name |
(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-1-3-12(16)11(6-9)13-4-2-10(20-13)5-8(7-17)14(18)19/h1-6H,(H2,18,19)/b8-5+ |
InChI Key |
SHHZMUBMTDZOKM-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C(\C#N)/C(=O)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C(C#N)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.